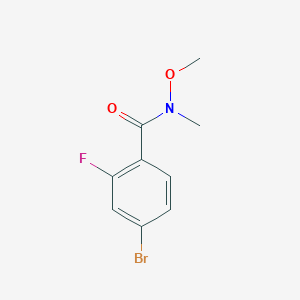

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYDISRVUKFNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681107 | |

| Record name | 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801303-33-3 | |

| Record name | 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide chemical structure and CAS number

An In-Depth Technical Guide to 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the use of versatile and reliable building blocks that offer predictable reactivity and high yields. This compound, a specialized Weinreb amide, has emerged as a compound of significant interest for researchers and scientists. Its unique structural features—a halogenated aromatic ring and the N-methoxy-N-methylamide functionality—make it an invaluable intermediate for the synthesis of ketones and other complex organic molecules, mitigating the common issue of over-addition often seen with more reactive organometallic reagents. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safe handling, tailored for professionals in the pharmaceutical and chemical research sectors.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzamide that serves as a stable and effective acylating agent. The presence of bromide and fluoride atoms on the phenyl ring provides handles for further functionalization, such as cross-coupling reactions, thereby increasing its synthetic utility.

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 801303-33-3 | [1][2][3] |

| Molecular Formula | C₉H₉BrFNO₂ | [2] |

| Molecular Weight | 262.08 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CON(C)C(=O)C1=CC=C(Br)C=C1F | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis and Reaction Mechanism

The synthesis of this compound typically proceeds via the acylation of N,O-dimethylhydroxylamine with an activated derivative of 4-bromo-2-fluorobenzoic acid. This method is robust and scalable, making it suitable for both laboratory and industrial production.

Synthetic Workflow

The overall process involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of Weinreb amides and is adapted from established methodologies for similar compounds.[4][5]

-

Activation of Carboxylic Acid: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amidation Reaction: To the activated carboxylic acid mixture, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield this compound as a solid.

Core Application: A Gateway to Ketone Synthesis

The primary value of this compound lies in its function as a Weinreb amide. This functionality allows for the controlled addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[6] This makes it an exceptionally reliable method for ketone synthesis.

Caption: Role of the Weinreb amide in controlled ketone synthesis and further diversification.

This controlled reactivity is crucial in multi-step syntheses where preserving functional groups is essential. The resulting ketone can then be a pivotal intermediate for more complex targets in drug discovery programs, including those in oncology and neurology.[7]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) should always be consulted, the hazard profile can be inferred from structurally related compounds.[8][9][10]

| Hazard Category | Precautionary Measures |

| Inhalation | May cause respiratory irritation. Use in a well-ventilated area or with local exhaust ventilation.[8][10] |

| Skin Contact | Causes skin irritation. Wear appropriate chemical-resistant gloves and protective clothing.[9] |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or chemical goggles.[9] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling.[10] |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] |

Conclusion

This compound stands out as a highly valuable and versatile intermediate for organic synthesis, particularly within the pharmaceutical industry. Its role as a Weinreb amide provides a reliable and high-yielding pathway to ketones, avoiding common synthetic pitfalls. The presence of two distinct halogen atoms offers further opportunities for molecular diversification, making it a strategic building block for creating novel and complex bioactive molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is key to leveraging its full potential in the quest for new therapeutic agents.

References

- Dongguan Kangrun Experimental Technology Co., Ltd. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis.

- ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3.

- PubChem. CID 160779897.

- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

- Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.

- Expert Sourcing. 4-Bromo-N-methoxy-N-methylbenzamide for Chemical Synthesis.

- PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide.

Sources

- 1. krlab.com [krlab.com]

- 2. This compound 97% | CAS: 801303-33-3 | AChemBlock [achemblock.com]

- 3. This compound | 801303-33-3 [chemicalbook.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in contemporary organic synthesis. As a Weinreb-Nahm amide, this compound serves as a versatile precursor for the synthesis of ketones and other complex molecules, making its unambiguous characterization paramount for researchers in medicinal chemistry and drug development.[1][2] This document moves beyond a mere presentation of data, offering insights into the structural correlations that govern its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Architecture and Spectroscopic Implications

This compound (CAS No. 801303-33-3) possesses a distinct set of functional groups that give rise to a predictable yet nuanced spectroscopic profile.[3] The molecule's core is a di-substituted aromatic ring, functionalized with a bromine and a fluorine atom. The key feature is the Weinreb-Nahm amide group, N-methoxy-N-methylamide, which is notable for its stability and controlled reactivity with organometallic reagents.[1][2]

The strategic placement of the bromo and fluoro substituents on the aromatic ring, ortho and para to the amide linkage respectively, induces specific electronic effects and steric interactions that are directly observable in the spectral data. Understanding these relationships is crucial for confirming the compound's identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For a molecule of this complexity, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is defined by three distinct regions: the aromatic protons, the N-methoxy protons, and the N-methyl protons. The aromatic region is particularly informative due to the splitting patterns caused by both proton-proton and proton-fluorine couplings.

-

Aromatic Protons (3H): These protons, located on a trisubstituted benzene ring, typically resonate between 7.0 and 8.0 ppm.[4][5] The electron-withdrawing nature of the amide, fluoro, and bromo groups shifts these protons downfield. The splitting pattern will be complex, appearing as a series of doublets and triplets of doublets due to ³J (ortho), ⁴J (meta), and J(H-F) coupling constants.

-

N-Methoxy Protons (-OCH₃, 3H): This group is expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typically found in the range of 3.6 - 3.8 ppm.

-

N-Methyl Protons (-NCH₃, 3H): Similar to the methoxy protons, this group will also present as a sharp singlet, typically resonating slightly upfield from the methoxy group, around 3.2 - 3.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 7.9 | m | 1H | Aromatic C-H |

| ~ 7.4 - 7.5 | m | 1H | Aromatic C-H |

| ~ 7.2 - 7.3 | m | 1H | Aromatic C-H |

| ~ 3.7 | s | 3H | -OCH₃ |

| ~ 3.3 | s | 3H | -NCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. Due to the molecule's lack of symmetry, nine distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around 164-168 ppm.

-

Aromatic Carbons (6C): These carbons resonate in the 115-160 ppm range.[5][6] The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon attached to the bromine (C-Br) will be shifted upfield relative to the other substituted carbons.

-

N-Methoxy Carbon (-OCH₃): This signal is expected around 61-62 ppm.

-

N-Methyl Carbon (-NCH₃): This signal typically appears further upfield, around 32-34 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 165 | C=O (Amide) |

| ~ 158 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 115 - 140 | 4 x Aromatic C-H & 1 x Aromatic C-C |

| ~ 120 | C-Br |

| ~ 61.5 | -OCH₃ |

| ~ 33.0 | -NCH₃ |

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution, especially in the aromatic region.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to simplify the spectrum and provide multiplicity information. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum using the solvent residual peak or TMS.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition and to gain structural information through fragmentation analysis.

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 Da.

-

Expected Molecular Weight: C₉H₉⁷⁹BrFNO₂ = 245.98 g/mol ; C₉H₉⁸¹BrFNO₂ = 247.98 g/mol .

-

High-Resolution MS (HRMS): For an exact mass measurement, the calculated monoisotopic mass for [M+H]⁺ (C₉H₁₀BrFNO₂⁺) is 246.9924 (for ⁷⁹Br).

Fragmentation Pathway

The fragmentation of Weinreb amides under electron ionization (EI) or electrospray ionization (ESI) is well-characterized.[7][8] The primary cleavage occurs at the N-CO bond, which is a common pathway for amides.[7]

Caption: Predicted ESI-MS/MS fragmentation pathway.

-

α-Cleavage: The most prominent fragmentation is the cleavage of the amide C-N bond, leading to the formation of the stable 4-bromo-2-fluorobenzoyl cation at m/z 203/205.[7]

-

Decarbonylation: This benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the 4-bromo-2-fluorophenyl cation at m/z 174/176.

Table 3: Predicted MS Fragmentation Data

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment |

|---|---|

| 247/249 | [M+H]⁺ |

| 203/205 | [C₈H₅BrFO]⁺ |

| 174/176 | [C₇H₄BrF]⁺ |

MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a robust method for this type of molecule, typically yielding the protonated molecule [M+H]⁺.

-

Analysis:

-

Full Scan: Acquire a full scan MS spectrum to identify the molecular ion peak and its characteristic bromine isotope pattern.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ peak (m/z 247 or 249) and subject it to collision-induced dissociation (CID) to generate the fragment ions. This confirms the structure and connectivity.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

-

C=O Stretch (Amide I Band): This will be the most intense and prominent absorption in the spectrum, expected in the region of 1650-1680 cm⁻¹.[9][10][11] The conjugation with the aromatic ring and the electronic effects of the amide nitrogen typically place this band at a lower wavenumber compared to a simple ketone.

-

Aromatic C=C Stretches: Several medium to sharp bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.[4]

-

C-H Stretches: Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.[4]

-

C-F and C-Br Stretches: The C-F stretch gives a strong absorption in the 1250-1000 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2970-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~ 1665 | Strong | C=O Stretch (Amide I) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1220 | Strong | C-F Stretch |

| ~ 1000 | Medium | C-N Stretch |

| ~ 580 | Medium | C-Br Stretch |

IR Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.

-

-

Data Analysis: Identify the key absorption bands and compare them with known correlation tables to confirm the presence of the expected functional groups.

Synthesis and Workflow Overview

A robust analytical characterization is informed by an understanding of the synthetic route, which can predict potential impurities. This compound is typically prepared via the amidation of 4-bromo-2-fluorobenzoic acid or its corresponding acyl chloride.

Caption: Common synthetic pathway to the target compound.

This common route suggests that potential impurities could include unreacted starting materials (4-bromo-2-fluorobenzoic acid) or byproducts from the coupling reaction. These would be readily identifiable by the spectroscopic methods detailed above (e.g., a broad O-H stretch in the IR for the carboxylic acid).

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with characteristic shifts and couplings confirming the substitution pattern. Mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by amide bond cleavage, with the bromine isotopic pattern serving as a definitive marker. Finally, IR spectroscopy offers rapid confirmation of the essential amide and aromatic functional groups. Together, these techniques provide a robust and self-validating analytical package for any researcher or scientist working with this important synthetic intermediate.

References

- Unknown. (n.d.). Infrared spectroscopic studies of amides and anilides.

- Unknown. (2025-08-07). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.

- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.

- Unknown. (2021-03-24). Interpreting Aromatic NMR Signals. YouTube.

- TheElkchemist. (2024-09-17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

- Unknown. (2020-04-24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.

- Unknown. (2016-03-17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry - ACS Publications.

- Unknown. (n.d.). Aromatics. Organic Chemistry at CU Boulder.

- Unknown. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry - ACS Publications.

- Unknown. (2020-04-08). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

- Unknown. (2024-03-17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- Unknown. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate.

- Unknown. (2018-06-12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH.

- Unknown. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.

- Unknown. (n.d.). This compound. 东莞康润实验科技有限公司.

- Unknown. (n.d.). Weinreb ketone synthesis. Wikipedia.

- Unknown. (n.d.). Recent Developments in Weinreb Synthesis and their Applications.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. krlab.com [krlab.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

The Weinreb-Nahm Amide: A Technical Guide to a Cornerstone of Modern Ketone Synthesis

For researchers, medicinal chemists, and professionals in drug development, the reliable and selective synthesis of ketones is a frequent and often critical challenge. Traditional methods involving the addition of potent organometallic reagents to carboxylic acid derivatives like esters or acid chlorides are notoriously plagued by over-addition, leading to the undesired formation of tertiary alcohols.[1][2][3][4] This lack of control can significantly impact yield and purity, complicating synthetic routes and delaying discovery efforts.

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb-Nahm amide.[1][5] This functional group has since become an indispensable tool in the synthetic chemist's arsenal, prized for its ability to cleanly and efficiently deliver ketones upon reaction with a wide range of organometallic reagents.[1][2] This in-depth guide will explore the mechanistic underpinnings of the Weinreb-Nahm ketone synthesis, provide practical insights into its application, and detail the experimental protocols that ensure its successful implementation.

The Core Principle: Taming Reactivity Through Chelation

The remarkable success of the Weinreb-Nahm amide lies in its unique ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[2][3][6][7][8] This intermediate is the lynchpin of the reaction's selectivity, effectively preventing the over-addition that plagues other acylating agents.[1][3][4]

Let's dissect this critical mechanistic feature:

-

Nucleophilic Addition: The reaction commences with the nucleophilic attack of an organometallic reagent (e.g., a Grignard or organolithium reagent) on the electrophilic carbonyl carbon of the Weinreb-Nahm amide.[2][] This forms a tetrahedral intermediate.

-

Chelation and Stabilization: Unlike the transient intermediates in reactions with esters or acid chlorides, the tetrahedral intermediate formed from a Weinreb-Nahm amide is stabilized by chelation.[1][10] The lone pair of electrons on the N-methoxy oxygen coordinates to the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent, which is also coordinated to the carbonyl oxygen. This forms a stable five-membered ring.

-

Arrest of Reactivity: This chelated intermediate is stable at low temperatures and does not readily collapse to release the ketone.[1][11] This stability is the key to preventing a second nucleophilic addition. The steric and electronic properties of this chelated species render it significantly less electrophilic than a free ketone.

-

Controlled Liberation of the Ketone: Upon acidic workup, the stable chelate is hydrolyzed, leading to the collapse of the tetrahedral intermediate and the formation of the desired ketone.[2][6]

This elegant mechanism ensures a clean, high-yielding conversion to the ketone, a testament to the thoughtful design of the Weinreb-Nahm amide.

Visualizing the Mechanism of Action

The following diagram illustrates the key steps in the Weinreb-Nahm ketone synthesis, highlighting the formation of the stable, chelated tetrahedral intermediate.

Caption: The chelated tetrahedral intermediate is the key to preventing over-addition.

Practical Considerations and Experimental Protocols

The successful application of the Weinreb-Nahm ketone synthesis hinges on careful consideration of reagents and reaction conditions.

Preparation of Weinreb-Nahm Amides

A significant advantage of this methodology is the straightforward preparation of the Weinreb-Nahm amide itself.[10] Several reliable methods exist, starting from common carboxylic acid derivatives.

This is often the most direct route. The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.

Exemplary Protocol: Synthesis of N-methoxy-N-methylacetamide [12]

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add triethylamine (2.0 eq).

-

After stirring for 10 minutes, add acetyl chloride (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired Weinreb-Nahm amide.

Direct conversion from carboxylic acids is also highly efficient using standard peptide coupling reagents.

Exemplary Protocol: Using Coupling Agents [10]

-

To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling reagent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to form the activated ester.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Workup typically involves dilution with an organic solvent, washing with aqueous acid and base to remove excess reagents, drying, and concentration.

The Ketone Synthesis: Reagents and Conditions

The choice of organometallic reagent and reaction conditions is crucial for a successful ketone synthesis.

| Organometallic Reagent | Typical Conditions | Compatibility and Notes |

| Grignard Reagents (R-MgX) | THF or Et₂O, -78 °C to 0 °C | Highly versatile and widely used. Tolerant of a broad range of functional groups.[1] |

| Organolithium Reagents (R-Li) | THF or Et₂O, -78 °C | Generally more reactive than Grignard reagents. Low temperatures are critical to prevent side reactions.[1] |

| Organocuprates (R₂CuLi) | THF, -78 °C | Useful for the introduction of less nucleophilic groups and for conjugate additions to α,β-unsaturated Weinreb amides. |

| Reducing Agents (e.g., DIBAL-H, LiAlH₄) | THF, -78 °C | Used for the synthesis of aldehydes from Weinreb-Nahm amides.[1][6] Careful control of stoichiometry is important. |

General Protocol for Ketone Synthesis

-

Dissolve the Weinreb-Nahm amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organometallic reagent (1.1-1.5 eq) dropwise, maintaining the low temperature.

-

Stir the reaction at -78 °C for 1-3 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Scope and Limitations: A Field-Proven Perspective

The Weinreb-Nahm ketone synthesis is celebrated for its broad functional group tolerance, a key factor in its widespread adoption in complex molecule synthesis.[1]

Tolerated Functional Groups:

-

Esters

-

Amides (other than the Weinreb amide)

-

Nitriles

-

Halogens

-

Ethers (including silyl ethers)

-

Olefins

-

N-protected amino acids[1]

This broad compatibility often obviates the need for extensive protecting group strategies, streamlining synthetic routes.

Limitations and Considerations:

-

Steric Hindrance: Highly hindered Weinreb amides or organometallic reagents may lead to sluggish or incomplete reactions. In such cases, elevating the reaction temperature may be necessary, but this should be done with caution to avoid decomposition of the intermediate.

-

Enolizable Protons: The presence of acidic protons α to the carbonyl group can lead to deprotonation by the organometallic reagent, consuming the nucleophile and reducing the yield of the desired ketone. Using a non-nucleophilic base to pre-form the enolate can sometimes mitigate this issue, or alternatively, using a less basic organometallic reagent like an organocuprate.

-

Alternative Reactivity: While rare, certain highly reactive organometallic reagents or specific substrates may exhibit alternative reactivity pathways. Careful reaction monitoring is always recommended.

Conclusion: An Enduring Legacy in Synthesis

The Weinreb-Nahm ketone synthesis is a prime example of how a deep understanding of reaction mechanisms can lead to the development of powerful and reliable synthetic tools. By ingeniously leveraging the stabilizing effect of chelation, Weinreb and Nahm provided a solution to the persistent problem of over-addition in ketone synthesis. This methodology has not only proven its mettle in countless academic and industrial laboratories but continues to be a go-to strategy for the construction of complex molecular architectures. For the modern synthetic chemist, a thorough understanding of the principles and practicalities of the Weinreb-Nahm reaction is not just beneficial—it is essential.

References

- Wikipedia. Weinreb ketone synthesis. [Link]

- Kim, M., Lee, H., Han, K. J., & Kay, K. (2003).

- Szostak, M., Yao, L., & Aubé, J. (2010). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Journal of the American Chemical Society, 132(6), 2078–2079. [Link]

- Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

- Grokipedia. Weinreb ketone synthesis. [Link]

- Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks.

- ResearchGate. Synthetic Approaches to N‐Methoxy‐N‐methylamides. [Link]

- Química Organica.org. Weinreb (ketone synthesis). [Link]

- ResearchGate. Increasing the Reactivity of Amides Towards Organometallic Reagents: An Overview. [Link]

- Khalid, M., & Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Chemistry and Environment, 23(10), 139-156.

- Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

- Weinreb Amides. (n.d.). Current Protocols in Nucleic Acid Chemistry.

- Szostak, M., Yao, L., & Aubé, J. (2010).

- chemeurope.com. Weinreb ketone synthesis. [Link]

- Crash Course. (2021, July 28). Carboxylic Acid Derivatives - Interconversion & Organometallics: Crash Course Organic Chemistry #32 [Video]. YouTube.

- Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.

- ResearchGate.

- National Institutes of Health.

- Ogiwara, Y., Uchiyama, K., & Sakai, N. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48197–48204. [Link]

- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(12), 3639–3648.

- ResearchGate. (PDF)

- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]

- ResearchGate.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Weinreb Ketone Synthesis [organic-chemistry.org]

- 5. Weinreb (ketone synthesis) [quimicaorganica.org]

- 6. Weinreb_ketone_synthesis [chemeurope.com]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 10. Weinreb amides [pubsapp.acs.org]

- 11. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

The Versatile Scaffold: A Technical Guide to the Applications of Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides represent a cornerstone in modern medicinal chemistry and agrochemical development. Their remarkable versatility, stemming from a deceptively simple chemical scaffold, has given rise to a diverse array of bioactive molecules with profound impacts on human health and food security. This technical guide provides an in-depth exploration of the applications of substituted benzamides, moving beyond a mere catalog of uses to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the practicalities of their synthesis and characterization. Our focus is on providing not just the "what," but the "why" and the "how," to empower researchers in their own discovery and development efforts.

The Benzamide Core: A Privileged Structure in Bioactive Compound Design

The benzamide moiety, consisting of a benzene ring attached to an amide functional group, serves as a privileged structure in drug discovery. This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The true power of this scaffold, however, lies in the vast chemical space that can be explored through substitutions on both the aromatic ring and the amide nitrogen. These substitutions modulate the molecule's electronic properties, lipophilicity, and steric profile, allowing for the fine-tuning of its pharmacological or biological activity.

Therapeutic Applications in Medicine: Modulating Key Signaling Pathways

Substituted benzamides have found widespread application in medicine, primarily as antipsychotics, antiemetics, and, more recently, as promising anticancer agents. Their therapeutic effects are largely attributed to their ability to interact with specific G-protein coupled receptors (GPCRs) and enzymes.

Antipsychotics and Antiemetics: Targeting Dopamine D2 Receptors

A significant class of substituted benzamide drugs exerts its effects by antagonizing dopamine D2 receptors in the central nervous system. This interaction is crucial for their efficacy in treating psychosis and managing nausea and vomiting.[1][2][3]

Key Examples:

-

Metoclopramide: A widely used antiemetic and prokinetic agent, metoclopramide's primary mechanism of action is the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[3] This action inhibits the signaling cascade that leads to nausea and vomiting.

-

Amisulpride and Sulpiride: These are atypical antipsychotics that selectively block D2 and D3 dopamine receptors, particularly in the mesolimbic pathway. This selectivity is thought to contribute to their efficacy against the negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.

-

Remoxipride: Known for its high selectivity for D2 receptors, remoxipride was developed as an atypical antipsychotic.[1] Although its clinical use was limited due to side effects, it remains a valuable research tool for studying the dopamine system.

Signaling Pathway:

The antagonism of the dopamine D2 receptor by substituted benzamides disrupts the normal signaling cascade initiated by dopamine. This G-protein coupled receptor, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, benzamide antagonists prevent this inhibition, thereby modulating downstream signaling pathways.

Caption: Dopamine D2 receptor signaling pathway and its inhibition by substituted benzamides.

Anticancer Agents: A New Frontier

Emerging research has highlighted the potential of substituted benzamides as anticancer therapeutics.[4][5][6][7][8] Their mechanisms of action in this context are more varied and include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Key Examples and Mechanisms:

-

Histone Deacetylase (HDAC) Inhibitors: Several benzamide derivatives have been identified as potent HDAC inhibitors.[9] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The benzamide moiety often acts as a zinc-binding group, interacting with the zinc ion in the active site of the HDAC enzyme.

-

Targeting other signaling pathways: Some benzamide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[6]

Structure-Activity Relationship (SAR) Insights:

For benzamide-based HDAC inhibitors, the SAR is often well-defined. Key structural features typically include:

-

A zinc-binding group (the benzamide) that chelates the zinc ion in the enzyme's active site.

-

A linker region of appropriate length and flexibility that connects the zinc-binding group to the cap group.

-

A "cap" group that interacts with the surface of the enzyme, often through hydrophobic or aromatic interactions.

Applications in Agrochemicals: Protecting Crops from Fungal Pathogens

Substituted benzamides have also made a significant impact in the field of agriculture, particularly as fungicides. Their high efficacy and novel modes of action make them valuable tools for integrated pest management and for combating the development of resistance to other fungicide classes.

SDHI Fungicides: Inhibiting Fungal Respiration

A major class of benzamide fungicides belongs to the succinate dehydrogenase inhibitors (SDHIs).[10][11][12][13][14] These compounds target a crucial enzyme in the mitochondrial electron transport chain of fungi.

Key Example:

-

Boscalid: A broad-spectrum fungicide, boscalid is effective against a wide range of fungal pathogens.[10][12] It acts by binding to the ubiquinone-binding site (Q-site) of complex II (succinate dehydrogenase) in the fungal respiratory chain. This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting ATP production and ultimately leading to the death of the fungal cell.

Mechanism of Action:

Caption: Mechanism of action of boscalid as a succinate dehydrogenase inhibitor (SDHI).

Disrupting the Fungal Cytoskeleton

Another class of benzamide fungicides exhibits a unique mode of action by targeting the fungal cytoskeleton.

Key Example:

-

Fluopicolide: This fungicide is highly effective against oomycetes, a group of destructive plant pathogens. Fluopicolide disrupts the localization of spectrin-like proteins in oomycetes. These proteins are essential for maintaining the integrity of the cell membrane and for cytokinesis. By disrupting these proteins, fluopicolide causes a rapid breakdown of the fungal cell structure.

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted benzamides is typically achieved through the coupling of a carboxylic acid (or its activated derivative) with an amine. The characterization of the resulting products is crucial to confirm their identity and purity.

General Synthesis of N-Aryl Benzamides

This protocol describes a general method for the synthesis of N-aryl benzamides from a benzoyl chloride and an aniline derivative.

Materials:

-

Substituted benzoyl chloride (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM, add the substituted benzoyl chloride (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired N-aryl benzamide.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Characteristic signals include the amide proton (often a broad singlet), aromatic protons, and protons of the substituents.

-

¹³C NMR: Shows signals for each unique carbon atom. The carbonyl carbon of the amide typically appears in the range of 160-180 ppm.

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to confirm the structure.

Infrared (IR) Spectroscopy:

-

Useful for identifying the presence of key functional groups. The amide group shows characteristic absorptions for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1650 cm⁻¹).

Conclusion and Future Perspectives

Substituted benzamides continue to be a rich source of inspiration for the development of new therapeutic agents and agrochemicals. The modular nature of their synthesis allows for the rapid generation of diverse chemical libraries for screening. Future research in this area will likely focus on:

-

Improving selectivity: Designing benzamide derivatives that target specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve safety profiles.

-

Combating resistance: Developing novel benzamides with new modes of action to overcome resistance in both clinical and agricultural settings.

-

Exploring new applications: Investigating the potential of substituted benzamides in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.

The continued exploration of the chemical space around the benzamide scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, promises to yield even more impactful innovations in the years to come.

References

- The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. PubMed.

- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021).

- The development of dopamine D2-receptor selective antagonists. PubMed.

- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.

- Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides.

- Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. (2025).

- General structures of commercial SDHI fungicides and some representatives.

- Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Deriv

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. (2025).

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. (2025).

- The relationship between features enabling SDHI fungicide binding to the Sc‐Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum.

- (PDF) Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (2025).

- Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. (2020).

- Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. PubMed.

- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. (2025).

- Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).

- Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. PubMed. (2004).

- The substituted benzamides--a novel class of dopamine antagonists. PubMed.

- Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed.

Sources

- 1. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical pKa and Reactivity of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Abstract

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide, a tailored synthetic intermediate, is of considerable interest to researchers in medicinal chemistry and drug development.[1] This guide provides an in-depth analysis of its core physicochemical properties, focusing on a theoretical examination of its pKa and a comprehensive profile of its chemical reactivity. We will explore the electronic interplay of its substituents, predict its acid-base characteristics, and detail its utility in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and selective reactions at the N-methoxy-N-methylamide (Weinreb amide) moiety. This document is intended to serve as a technical resource for scientists, offering both foundational understanding and practical, actionable protocols to leverage this versatile molecule in complex synthetic endeavors.

Introduction: A Multifunctional Synthetic Building Block

This compound integrates several key functional groups that make it a highly valuable and versatile building block in modern organic synthesis. Its structure is notable for three primary features:

-

A Densely Functionalized Aromatic Ring: The benzene ring is substituted with a bromine atom, a fluorine atom, and an amide group. This arrangement creates a specific electronic landscape that dictates its reactivity, particularly in aromatic substitution and cross-coupling reactions. The presence of halogens offers distinct advantages for creating carbon-carbon and carbon-heteroatom bonds.[2][3]

-

The Weinreb Amide: The N-methoxy-N-methylamide moiety, known as a Weinreb amide, is a celebrated functional group in synthetic chemistry.[4] Discovered by Steven M. Weinreb and Steven Nahm in 1981, its principal advantage is the controlled, non-over-addition reaction with potent organometallic reagents (like Grignards or organolithiums) to furnish ketones.[5][6] This is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[5][6][7]

-

Strategic Halogen Placement: The ortho-fluoro and para-bromo substitution pattern is not incidental. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr), while the bromine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.

This combination of features allows for sequential and regioselective modifications, making the molecule an ideal scaffold for building complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1]

Theoretical pKa Analysis: Predicting Physicochemical Behavior

The acid-base properties (pKa) of a molecule are critical in drug development, influencing its solubility, membrane permeability, and target binding. For this compound, there are no readily ionizable protons to confer significant acidity. The primary site of basicity is the Weinreb amide. Protonation would occur predominantly on the carbonyl oxygen, which is more basic than the nitrogen due to resonance delocalization of the nitrogen lone pair.

To estimate the pKa of the conjugate acid (pKaH), we must consider the electronic effects of the substituents on the benzamide system.

-

Substituent Effects on Basicity:

-

Fluorine (ortho): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the attached carbonyl group. This effect significantly reduces the basicity of the carbonyl oxygen.

-

Bromine (para): Bromine also has an electron-withdrawing inductive effect (-I). While it has a weak electron-donating resonance effect (+R), its inductive effect is dominant, leading to a net withdrawal of electron density and a decrease in basicity.

-

N-methoxy-N-methylamide: The amide group itself is a deactivating, meta-directing group in electrophilic aromatic substitution due to the resonance contribution of the nitrogen lone pair with the carbonyl.

-

Collectively, the strong electron-withdrawing nature of the ortho-fluoro and para-bromo substituents significantly lowers the basicity of the carbonyl oxygen compared to an unsubstituted benzamide. While precise computational prediction requires sophisticated software[8][9][10], we can qualitatively place the pKaH in the context of related structures. The pKa of protonated benzamide is approximately -2. The combined deactivating effects of the halogens would be expected to lower this value further, making this compound a very weak base.

| Site of Protonation | Influencing Factors | Predicted pKaH Range | Implications for Reactivity & Handling |

| Carbonyl Oxygen | Strong -I effects from F and Br substituents | -3.0 to -5.0 | The compound is essentially non-basic under typical organic reaction conditions. It will not undergo acid-base side reactions with weak acids. Protonation requires strong, non-aqueous acids. |

| Aromatic Ring | N/A (Aryl C-H protons are not acidic) | > 40 | Not relevant under normal conditions. |

Reactivity Profile: A Guide to Synthetic Transformations

The synthetic utility of this compound stems from the distinct and predictable reactivity of its functional groups.

Reactions at the Aromatic Ring

The electronic nature of the ring, being substituted by three deactivating groups (relative to hydrogen), predisposes it to certain reaction types.

The presence of strong electron-withdrawing groups (ortho and para to a leaving group) makes the aromatic ring susceptible to nucleophilic attack.[11] In this molecule, the fluorine atom at the C2 position is activated for SNAr by the para amide group and the meta bromo group. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the rate-determining nucleophilic attack.[12]

-

Regioselectivity: Nucleophilic attack will occur exclusively at the C2 position, displacing the fluoride ion.

-

Suitable Nucleophiles: Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH) are effective.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11]

// Reactants

Reactant [label=<

this compound

this compound

// Intermediate

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

// Product

Product [label=<

Substitution Product

Substitution Product

// Arrows Reactant -> Intermediate [label="+ Nu⁻ (Slow, RDS)"]; Intermediate -> Product [label="- F⁻ (Fast)"]; } .

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

The carbon-bromine bond at the C4 position is the primary site for transition metal-catalyzed cross-coupling reactions.[3] This is a cornerstone of modern C-C and C-N bond formation. The C-Br bond is significantly more reactive than the C-F bond in oxidative addition to Pd(0) catalysts.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form biaryl compounds or introduce alkyl/vinyl groups. This is one of the most robust and widely used cross-coupling methods.[2][13]

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

These reactions offer a powerful and modular approach to elaborate the molecular scaffold with high precision.

Reactions at the Weinreb Amide

The Weinreb amide is prized for its ability to be converted into ketones or aldehydes under mild conditions.[14][15]

-

Ketone Synthesis: The most common application involves the reaction with one equivalent of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) at low temperatures (e.g., -78 °C to 0 °C).[5][6] The reaction stops at the ketone stage after aqueous workup due to the stability of the chelated tetrahedral intermediate.[5][7] This prevents the common problem of over-addition to form a tertiary alcohol.[6]

-

Aldehyde Synthesis: The Weinreb amide can be selectively reduced to the corresponding aldehyde using common hydride reagents like diisobutylaluminium hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄) at low temperatures.[5] The stable intermediate again prevents over-reduction to the alcohol until workup.[14]

Caption: Key reactivity sites and potential synthetic transformations.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a typical procedure for coupling an arylboronic acid to the C4-position.

Objective: To synthesize 2-fluoro-4-(4-methoxyphenyl)-N-methoxy-N-methylbenzamide.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos (0.1 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Weinreb Ketone Synthesis

This protocol details the synthesis of a ketone from the Weinreb amide functionality.

Objective: To synthesize 1-(4-bromo-2-fluorophenyl)propan-1-one.

Step-by-Step Methodology:

-

Vessel and Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add ethylmagnesium bromide (1.1 eq, typically as a 1.0 M solution in THF) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution while the mixture is still cold.

-

Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water to partition the product. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude ketone by flash column chromatography (hexanes/ethyl acetate) if necessary.

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists a powerful platform for molecular construction. Its reactivity is governed by a predictable and orthogonal set of functional groups. The electron-deficient aromatic ring allows for selective SNAr at the C-F bond, while the C-Br bond serves as a robust handle for a multitude of C-C and C-heteroatom bond-forming cross-coupling reactions. Critically, the Weinreb amide moiety provides a reliable method for the synthesis of ketones and aldehydes without the risk of over-addition. This guide has provided a theoretical framework for understanding its pKa and a practical overview of its reactivity, equipping researchers with the knowledge to effectively incorporate this versatile building block into their synthetic programs.

References

- Wikipedia. (2023, October 29). Weinreb ketone synthesis.

- Singh, S., & Mishra, S. (2018). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 50(12), 2239-2258.

- Current Protocols. (2001). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 30(1), 25.

- ResearchGate. (2018). The Growing Synthetic Utility of the Weinreb Amide | Request PDF.

- Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.

- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).

- Spero, D. M. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Xenon arc.

- ChemistryViews. (2017, June 22). Suzuki-Miyaura Couplings of Fluorinated Arenes.

- National Institutes of Health. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC.

- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.

- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.

- National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC PubMed Central.

- National Institutes of Health. (n.d.). CID 160779897 | C16H14Br2F2N2O2. PubChem.

- PubMed. (1994, March). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides.

- PubMed. (2004, October 15). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.

- Cambridge Open Engage. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

- ResearchGate. (2004). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides.

- Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

- Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]

- 14. Weinreb amides [pubsapp.acs.org]

- 15. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

Stability of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide Under Acidic vs. Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide, a specialized N-methoxy-N-methylamide commonly referred to as a Weinreb amide, is a critical intermediate in modern organic synthesis, particularly in the pharmaceutical industry. Its utility stems from its unique reactivity profile, allowing for the controlled formation of ketones and aldehydes from carboxylic acid derivatives.[1][2] A comprehensive understanding of its stability under various pH conditions is paramount for process optimization, impurity profiling, and ensuring the integrity of synthetic routes. This guide provides a detailed analysis of the stability of this compound under both acidic and basic conditions, grounded in fundamental principles of physical organic chemistry and supported by mechanistic insights. While direct kinetic data for this specific molecule is not extensively available in the public domain, this guide synthesizes established principles of amide and hydroxamate derivative chemistry to provide a robust predictive framework.

Introduction: The Weinreb Amide Moiety

The N-methoxy-N-methylamide functional group, introduced by Weinreb and Nahm, has become an indispensable tool in organic synthesis.[3] Its remarkable stability towards highly reactive organometallic reagents, such as Grignard and organolithium reagents, is its defining characteristic. This stability is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[4][5] This intermediate prevents the common problem of over-addition, which often plagues reactions with other carboxylic acid derivatives like esters or acid chlorides, leading to the formation of tertiary alcohols instead of the desired ketones.[3] The intermediate remains intact until acidic workup, which then liberates the ketone.[5]

The subject of this guide, this compound, incorporates this valuable functional group on a substituted benzene ring. The presence of the ortho-fluoro and para-bromo substituents introduces specific electronic and steric factors that influence the reactivity and stability of the amide bond.

Stability Under Acidic Conditions

Amide hydrolysis in acidic media is a well-studied process that typically requires harsh conditions, such as prolonged heating in concentrated acid.[6] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[7]

Mechanistic Considerations for Acidic Hydrolysis

The acid-catalyzed hydrolysis of this compound is expected to proceed via the generally accepted mechanism for amide hydrolysis.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Influence of Substituents on Acidic Stability

The rate of acid-catalyzed amide hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring.

-

Para-Bromo Substituent: The bromine atom at the para position is an electron-withdrawing group through its inductive effect, which outweighs its resonance-donating effect. Electron-withdrawing groups generally accelerate the rate of acid-catalyzed hydrolysis of benzamides by making the carbonyl carbon more electrophilic and stabilizing the transition state of the nucleophilic attack.

-

Ortho-Fluoro Substituent: The fluorine atom at the ortho position has a dual influence. Its strong electron-withdrawing inductive effect would be expected to activate the carbonyl group towards nucleophilic attack. However, its position ortho to the amide functionality introduces significant steric hindrance. This steric hindrance can impede the approach of the water molecule to the carbonyl carbon, potentially slowing down the hydrolysis rate. In many cases of ortho-substituted benzamides, the steric effect is the dominant factor, leading to a decreased rate of hydrolysis compared to their para-substituted or unsubstituted counterparts.

Stability of the N-O Bond under Acidic Conditions

While the primary pathway for degradation under acidic conditions is expected to be the hydrolysis of the amide (C-N) bond, the stability of the N-O bond in the N-methoxy-N-methylamide moiety should also be considered. Generally, N-O bonds in hydroxamic acid derivatives are relatively stable under acidic conditions. Cleavage of the N-O bond typically requires reductive or specific photochemical conditions and is not a common pathway for simple acidic hydrolysis.[8][9][10]

Stability Under Basic Conditions

The base-catalyzed hydrolysis of amides, or saponification, is also a well-established reaction, though it often requires more forcing conditions than ester saponification.[6] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Mechanistic Considerations for Basic Hydrolysis

The saponification of this compound would proceed through a nucleophilic acyl substitution mechanism.

Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.

Influence of Substituents on Basic Stability

The electronic effects of the substituents play a significant role in the rate of base-catalyzed hydrolysis.

-

Para-Bromo and Ortho-Fluoro Substituents: Both the para-bromo and ortho-fluoro groups are electron-withdrawing. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This electronic effect is expected to accelerate the rate of basic hydrolysis. While the ortho-fluoro group can exert a steric effect, it is generally less pronounced in base-catalyzed hydrolysis compared to acid-catalyzed hydrolysis, as the incoming nucleophile (OH⁻) is smaller than the hydrated protonated species in acidic media.

Stability of the N-O Bond under Basic Conditions

The N-O bond in Weinreb amides can be susceptible to cleavage under strongly basic conditions, potentially leading to side reactions. Some studies have reported base-induced elimination reactions of N-methoxy-N-methylamides, although these often require strong, non-aqueous bases.[11] Under typical aqueous basic hydrolysis conditions, the primary reaction is expected to be the cleavage of the amide C-N bond.

Summary of Stability Profile

The following table summarizes the predicted stability of this compound under various conditions.

| Condition | Expected Stability | Key Influencing Factors | Primary Degradation Product |

| Mild Acidic (e.g., pH 4-6, RT) | High | - General stability of amides- Steric hindrance from ortho-fluoro group | Negligible |

| Strong Acidic (e.g., >1M HCl, heat) | Moderate to Low | - Protonation of carbonyl oxygen- Nucleophilic attack by water- Steric hindrance from ortho-fluoro group (retarding) | 4-Bromo-2-fluorobenzoic acid |

| Mild Basic (e.g., pH 8-10, RT) | High | - General stability of amides | Negligible |

| Strong Basic (e.g., >1M NaOH, heat) | Moderate to Low | - Nucleophilic attack by hydroxide- Electron-withdrawing effects of fluoro and bromo groups (accelerating) | 4-Bromo-2-fluorobenzoic acid |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following experimental protocols are recommended.

Workflow for Stability Studies

Caption: General experimental workflow for assessing the stability of the target compound.

Detailed Protocol for Acidic Stability Study

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

-

Prepare aqueous solutions of hydrochloric acid at various concentrations (e.g., 0.1 M, 1 M, and 5 M).

-

-

Incubation:

-

In separate vials, add a known volume of the stock solution to a known volume of each acidic solution to achieve a final desired concentration (e.g., 0.1 mg/mL).

-

Incubate the vials at a controlled temperature (e.g., 25 °C, 50 °C, and 80 °C).

-

-

Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

-

-

Analysis:

-

Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection. An HPLC-MS method should be used to identify any degradation products.

-

The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.

-

Monitor the disappearance of the starting material and the appearance of the primary degradation product, 4-Bromo-2-fluorobenzoic acid.

-

Detailed Protocol for Basic Stability Study

-

Preparation of Solutions:

-

Prepare a stock solution of this compound as described for the acidic study.

-

Prepare aqueous solutions of sodium hydroxide at various concentrations (e.g., 0.1 M, 1 M, and 5 M).

-

-

Incubation:

-

Follow the same procedure as for the acidic stability study, using the basic solutions.

-

-

Sampling and Quenching:

-

At the specified time points, withdraw an aliquot and immediately quench the reaction by neutralizing with a suitable acid (e.g., hydrochloric acid solution) to a pH of ~7.

-

-

Analysis:

-

Analyze the quenched samples using the same HPLC-UV/MS method as for the acidic stability study.

-

Conclusion